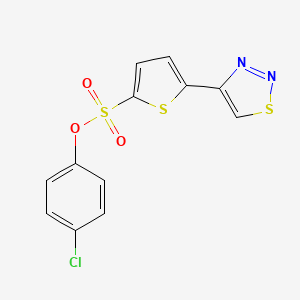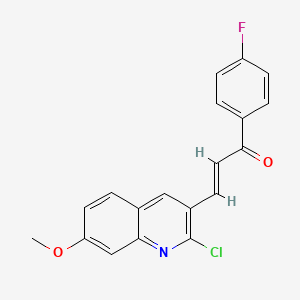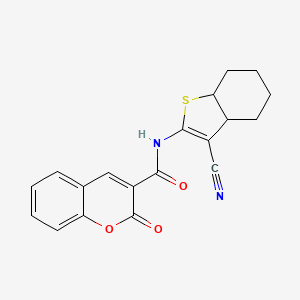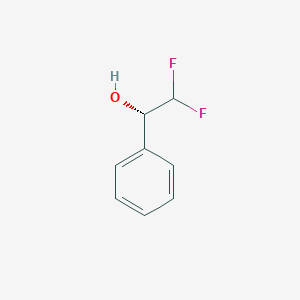
4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” seems to be a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can generally be synthesized from appropriate heterocyclic amines and active methylene compounds . Additionally, 1,3,4-thiadiazoles can be obtained from substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Physical and Chemical Properties Analysis
Specific physical and chemical properties for “this compound” were not found .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study focused on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds similar to "4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate," against the corrosion of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers predicted the compounds' performances as corrosion inhibitors. The theoretical data obtained matched well with previously reported experimental inhibition efficiency results, suggesting that such compounds, by virtue of their electronic structure and surface binding capabilities, could serve as effective corrosion inhibitors (Kaya et al., 2016).
Structural and Electronic Properties
Another study reported the crystal and molecular structure of a similar compound, characterized through various spectroscopic techniques and single-crystal X-ray diffraction. The structural geometry, including bond lengths and angles, as well as electronic properties, were thoroughly analyzed using the density functional theory (DFT) method. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, providing insights into their potential applications in materials science and molecular engineering (Kerru et al., 2019).
Antimicrobial and Antiviral Activities
Research on thiadiazole sulfonamides derived from 4-chlorobenzoic acid, structurally related to "this compound," revealed some compounds' potential anti-tobacco mosaic virus activity. Such findings underscore the relevance of thiadiazole derivatives in developing new antiviral agents, highlighting their potential in pharmaceutical applications (Chen et al., 2010).
Molecular Docking Studies
Docking studies of tetrazole derivatives, which share structural similarities with the compound , have been conducted to understand their orientation and interaction within the active site of enzymes such as cyclooxygenase-2. These studies, complemented by X-ray crystallography, provide valuable insights into the molecular basis of these compounds' biological activities, suggesting their potential utility in designing inhibitors for specific biochemical pathways (Al-Hourani et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIXCTWOMDKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)
![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)






